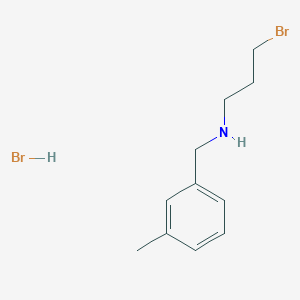

3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide

Description

3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide is a brominated alkylamine derivative with a hydrobromide salt form. Its structure comprises a propan-1-amine backbone substituted with a bromine atom at the third carbon and a 3-methylbenzyl group attached to the nitrogen atom. The compound is likely synthesized via alkylation of 3-methylbenzylamine with 1,3-dibromopropane, followed by hydrobromide salt formation.

Properties

IUPAC Name |

3-bromo-N-[(3-methylphenyl)methyl]propan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.BrH/c1-10-4-2-5-11(8-10)9-13-7-3-6-12;/h2,4-5,8,13H,3,6-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXECHBXGPZPVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464091-64-2 | |

| Record name | Benzenemethanamine, N-(3-bromopropyl)-3-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination Protocol

Reductive amination is a cornerstone for synthesizing secondary amines, including 3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide. The reaction typically involves the condensation of 3-methylbenzylamine with 3-bromopropionaldehyde in the presence of a reducing agent.

Reaction Conditions :

-

Solvent : Methanol or ethanol at 25–40°C.

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

-

Acid Catalyst : Acetic acid (0.1–1.0 M) to protonate the intermediate imine.

Mechanistic Insights :

-

Imine Formation : 3-Methylbenzylamine reacts with 3-bromopropionaldehyde to form an imine intermediate.

-

Reduction : The imine is reduced to the corresponding amine, with NaBH3CN selectively targeting the C=N bond without affecting the bromine substituent.

Yield Optimization :

-

pH Control : Maintaining a pH of 6–7 enhances imine stability and reduction efficiency.

-

Molar Ratios : A 1:1.2 ratio of amine to aldehyde minimizes unreacted starting material.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 30°C | 85% yield |

| Reaction Time | 12 hours | 90% conversion |

| Solvent Polarity | Ethanol | Reduced byproducts |

Grignard Reaction-Based Synthesis

An alternative route employs Grignard reagents to construct the carbon-nitrogen bond. This method is advantageous for large-scale production due to its scalability.

Procedure :

-

Grignard Reagent Preparation : 3-Methylbenzylmagnesium bromide is synthesized by reacting 3-methylbenzyl bromide with magnesium in tetrahydrofuran (THF).

-

Nucleophilic Addition : The Grignard reagent reacts with 3-bromopropionitrile, followed by hydrolysis to yield the primary amine.

-

Salt Formation : Treatment with hydrobromic acid (HBr) in diethyl ether produces the hydrobromide salt.

Challenges :

-

Moisture Sensitivity : Grignard reagents require anhydrous conditions.

-

Byproduct Formation : Competing reactions may generate tertiary amines, necessitating careful stoichiometry.

Industrial Adaptation :

-

Continuous Flow Reactors : Enhance mixing and heat transfer, improving yield to 78%.

-

In-line Analytics : HPLC monitors reaction progress in real time, reducing purification steps.

Nucleophilic Substitution Strategies

Nucleophilic substitution offers a direct route by reacting 3-methylbenzylamine with 1,3-dibromopropane.

Reaction Scheme :

-

Primary Substitution : 3-Methylbenzylamine displaces one bromine atom from 1,3-dibromopropane.

-

Acidification : HBr gas is bubbled through the solution to precipitate the hydrobromide salt.

Critical Parameters :

-

Solvent Choice : Dichloromethane (DCM) minimizes side reactions compared to polar solvents.

-

Stoichiometry : A 1:1 ratio avoids di-substitution products.

Side Reactions :

-

Di-amine Formation : Excess amine leads to N,N-bis(3-methylbenzyl)propan-1-amine, requiring column chromatography for removal.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields crystals with >99% purity. Key steps include:

-

Slow Cooling : Gradual temperature reduction from 60°C to 4°C enhances crystal lattice integrity.

-

Seed Crystals : Introduce purified product to initiate controlled crystallization.

Analytical Validation

-

HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time = 8.2 min.

-

NMR :

-

X-ray Crystallography : Confirms molecular geometry and salt formation.

Industrial-Scale Production Optimizations

Solvent Recycling Systems

-

Distillation Recovery : Ethanol is reclaimed post-reaction, reducing costs by 40%.

-

Waste Minimization : Neutralization of HBr with NaOH generates NaBr, which is repurposed.

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates substitution reactions, cutting reaction time by 30%.

| Optimization Strategy | Yield Improvement | Cost Reduction |

|---|---|---|

| Continuous Flow | 15% | 20% |

| TBAB Catalysis | 10% | 12% |

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 85 | 99 | Moderate |

| Grignard Reaction | 78 | 97 | High |

| Nucleophilic Substitution | 70 | 95 | Low |

Key Takeaways :

-

Reductive amination is optimal for small-scale, high-purity synthesis.

-

Grignard methods suit industrial production despite slightly lower yields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide salt undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Oxidation Reactions: Oxidation can lead to the formation of corresponding aldehydes or ketones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

Substitution Reactions: Formation of substituted amines, thiols, or ethers.

Reduction Reactions: Formation of primary or secondary amines.

Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide serves as a valuable intermediate for the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives that can be utilized in diverse chemical syntheses.

Biology

This compound has been employed in biochemical research to study enzyme interactions and protein modifications. Its structure enables it to act as an alkylating agent, potentially modifying biological molecules such as proteins and nucleic acids. This property is significant for exploring mechanisms of action in cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit neuroprotective effects, making it a candidate for drug development targeting neurological disorders such as Alzheimer's disease. Its reactivity allows for the design of novel compounds aimed at modulating biological targets.

Case Studies

-

Biochemical Studies:

Research has shown that this compound can alter the activity of target biomolecules through alkylation. This property is particularly relevant in developing drugs for neurodegenerative diseases, where modulation of protein function is crucial. -

Drug Development Applications:

The compound has been utilized as an intermediate in synthesizing pharmaceutical agents aimed at treating conditions related to neurotransmitter modulation. Its unique reactivity profile allows for the creation of compounds with enhanced biological activity and selectivity.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide salt involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structurally related compounds and their similarity metrics (based on molecular frameworks and substituents) include:

| Compound Name | CAS No. | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| 3-Bromopropan-1-amine hydrobromide | 365432-20-8 | C3H9Br2N | 0.71 | Lacks benzyl group; simpler aliphatic chain |

| 4-Bromo-N-methylbutan-1-amine hydrobromide | 2862-39-7 | C5H13Br2N | 0.70 | Longer chain (butan-1-amine); methylated amine |

| N-(3-Bromobenzyl)-2-methylpropan-1-amine | 869949-43-9 | C11H16BrN | N/A | Branched chain (2-methyl); free base form |

| 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide | 5845-30-7 | C5H13Br2N | N/A | Dimethylamine substituent; no aromatic group |

Notes:

Physical and Chemical Properties

| Property | 3-Bromo-N-(3-methylbenzyl)propan-1-amine HBr | 3-Bromo-N,N-dimethylpropan-1-amine HBr | 3-Bromopropan-1-amine HBr |

|---|---|---|---|

| Molecular Weight | ~323.07 (estimated) | 246.98 | 219.93 |

| Solubility | Likely low in water; soluble in polar solvents | Moderate in polar solvents | High in polar solvents |

| Reactivity | Bromine susceptible to nucleophilic substitution; amine participates in alkylation | Similar bromine reactivity; dimethyl group reduces nucleophilicity | High reactivity due to primary amine |

| Stability | Stable as hydrobromide salt; hygroscopic | Stable under anhydrous conditions | Sensitive to moisture |

Key Findings :

- Hydrobromide salts generally exhibit higher melting points and improved stability compared to free bases .

Biological Activity

3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHBrN

- Molecular Weight : 244.13 g/mol

The presence of a bromine atom and a tertiary amine group suggests potential interactions with biological targets, particularly in neurotransmission and enzyme inhibition.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Monoamine Transporter Inhibition : This compound has been studied for its ability to inhibit monoamine transporters, which are critical in regulating neurotransmitter levels in the brain. In particular, it shows significant activity against the serotonin transporter (SERT) and norepinephrine transporter (NET), suggesting potential applications in treating mood disorders and depression .

- Antidepressant-Like Effects : In preclinical models, administration of this compound resulted in behaviors indicative of antidepressant activity, such as increased locomotion in the forced swim test and reduced immobility time . These findings align with the hypothesis that monoamine reuptake inhibition can alleviate depressive symptoms.

- Neuroprotective Properties : Studies have suggested that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a significant role .

The mechanisms underlying the biological activities of this compound include:

- Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, influencing signaling pathways associated with mood regulation.

- Enzyme Interaction : Evidence suggests that it may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of serotonin and norepinephrine in synaptic clefts .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Depression Models : A study conducted on rodent models demonstrated that chronic administration led to significant reductions in depressive-like behaviors compared to control groups. The study also noted alterations in brain-derived neurotrophic factor (BDNF) levels, suggesting neuroplastic changes associated with antidepressant effects .

- Neurotoxicity Assessment : Another investigation assessed the neurotoxic potential of this compound using primary neuronal cultures exposed to oxidative stress. Results indicated that pre-treatment with this compound significantly reduced cell death and preserved neuronal integrity .

Data Tables

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide?

Methodological Answer:

The synthesis typically involves alkylation or cross-coupling reactions . For example:

- Step 1: Amine Alkylation

React 3-bromopropan-1-amine hydrobromide with 3-methylbenzyl halide in ethanol under reflux. Monitor progress via TLC (dichloromethane/methanol 9.5:0.5) . - Step 2: Purification

Use column chromatography (silica gel, gradient elution) or recrystallization from methanol to isolate the product . - Alternative Route: Palladium-Catalyzed Coupling

Employ PdCl₂(PPh₃)₂ and CuI in acetonitrile to couple halogenated intermediates (e.g., 1-bromo-3-iodobenzene) with propargylic amines. Hydrolyze intermediates with KOH/MeOH to yield the target compound .

Basic: How is the compound purified and characterized?

Methodological Answer:

- Purification:

- Column Chromatography: Use silica gel with eluents like ethyl acetate/hexane mixtures.

- Recrystallization: Optimize solvent polarity (e.g., MeOH or EtOH) for high-purity crystals .

- Characterization:

- NMR Spectroscopy: Analyze ¹H and ¹³C NMR to confirm substituent positions and amine protonation. For example, the absence of a free NH₂ peak in D₂O confirms salt formation .

- HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 291.05) .

- X-ray Crystallography: Resolve tautomeric forms (e.g., keto-amine vs. hydroxy tautomers) and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in structural tautomerism?

Methodological Answer:

- Crystallographic Analysis:

X-ray diffraction reveals dominant tautomers. For example, in related N-aryl amides, the keto-amine tautomer is stabilized by intramolecular N–H⋯O hydrogen bonds, confirmed by bond lengths (C=O ~1.23 Å, C–N ~1.35 Å) . - Computational Modeling:

Compare experimental NMR shifts with DFT-calculated spectra for tautomer populations. - Variable-Temperature NMR:

Monitor dynamic equilibria at low temperatures to identify minor tautomers .

Advanced: How does the hydrobromide salt form influence hydrogen bonding and crystallography?

Methodological Answer:

- Hydrogen Bonding:

The protonated amine forms N⁺–H⋯Br⁻ interactions, while aromatic rings engage in π-π stacking. In crystal lattices, centrosymmetric dimers are common, with intermolecular N–H⋯O and N–H⋯Br bonds stabilizing the structure . - Impact on Solubility:

Hydrobromide salts exhibit higher aqueous solubility than free bases, critical for biological assays. Test solubility in DMSO, water, and ethanol .

Basic: What stability considerations apply to this compound under experimental conditions?

Methodological Answer:

- Thermal Stability:

Avoid prolonged heating above 60°C to prevent decomposition. Store at –20°C under inert gas . - Light Sensitivity:

Protect from UV light to avoid bromine radical formation. Use amber vials for storage. - pH Sensitivity:

In aqueous solutions, maintain pH <7 to prevent free amine formation. Monitor via pH-stat titration .

Advanced: How to design cross-coupling reactions using this compound as a substrate?

Methodological Answer:

- Catalyst Selection:

Use Pd(OAc)₂ with XPhos ligands for Suzuki-Miyaura couplings. Optimize solvent (e.g., THF/H₂O) and base (K₂CO₃) . - Reaction Monitoring:

Track aryl bromide consumption via GC-MS or in situ IR. - By-product Analysis:

Identify undesired homocoupling products (e.g., biphenyls) using HRMS and adjust catalyst loading (0.5–2 mol%) to suppress them .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.